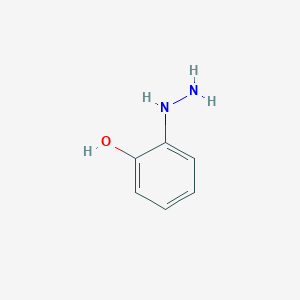
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has a pyrazole ring substituted with a chlorine atom, a methyl group, and a pyridinyl group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
准备方法
The synthesis of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
相似化合物的比较
Similar compounds to 5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde include other substituted pyrazoles such as:
- 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-bromo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-chloro-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications .
属性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-14-10(11)7(6-15)9(13-14)8-4-2-3-5-12-8/h2-6H,1H3 |
InChI 键 |
JFHLLSVAZZUNKG-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)C2=CC=CC=N2)C=O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(Oxetan-3-yl)pyridin-3-yl]boronic acid](/img/structure/B8683883.png)
![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)












